2,2'-(Thiophene-3,4-diyl)diacetonitrile
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Overview
Description
2,2’-(Thiophene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S and a molecular weight of 162.21 g/mol . This compound features a thiophene ring substituted with two acetonitrile groups at the 3 and 4 positions. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 2,2’-(Thiophene-3,4-diyl)diacetonitrile typically involves the reaction of thiophene derivatives with acetonitrile in the presence of a catalyst. One common method is the Knoevenagel condensation reaction, where thiophene-3,4-dicarbaldehyde reacts with malononitrile under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-(Thiophene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Scientific Research Applications
2,2’-(Thiophene-3,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 2,2’-(Thiophene-3,4-diyl)diacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
2,2’-(Thiophene-3,4-diyl)diacetonitrile can be compared with other thiophene derivatives such as:
2,2’-(Thiophene-2,3-diyl)diacetonitrile: Similar structure but with different substitution positions, leading to variations in reactivity and properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A more complex thiophene derivative with additional thiophene rings, used in advanced materials and electronics.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT): A polymeric thiophene derivative used in organic electronics.
These comparisons highlight the unique properties and applications of 2,2’-(Thiophene-3,4-diyl)diacetonitrile in various fields.
Properties
Molecular Formula |
C8H6N2S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-3-1-7-5-11-6-8(7)2-4-10/h5-6H,1-2H2 |
InChI Key |
GCMRDVHZRNKJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)CC#N)CC#N |
Origin of Product |
United States |
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